molecular formula C12H12N2O9S B170556 1-((4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid CAS No. 158018-81-6

1-((4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid

Cat. No. B170556
CAS RN: 158018-81-6
M. Wt: 360.3 g/mol
InChI Key: LCZVQHWMSQLWSC-UHFFFAOYSA-N
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Description

1-((4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid is a useful research compound. Its molecular formula is C12H12N2O9S and its molecular weight is 360.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Caspase-3 Inhibitory Activity : A study by Kravchenko et al. (2005) focused on the synthesis of novel compounds, including those similar to 1-((4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid, which exhibited potent inhibitory activity against caspase-3, an enzyme playing a critical role in apoptosis (Kravchenko et al., 2005).

  • Synthesis of Pyrrolidinone Derivatives : Khaligh et al. (2018) described the synthesis of pyrrolidinone derivatives, which are structurally related to the target compound, using a sulfonic acid-functionalized ionic liquid as a catalyst. This research contributes to understanding the electronic effects of substituents in aniline derivatives and the structure-activity relationship of ionic liquids (Khaligh et al., 2018).

Chemical Synthesis and Characterization

  • Efficient Synthesis of a Heterobifunctional Coupling Agent : Reddy et al. (2005) developed an efficient synthesis method for a heterobifunctional coupling agent that includes the this compound structure. This agent is crucial for the chemoselective conjugation of proteins and enzymes, highlighting its significance in biochemical research (Reddy et al., 2005).

  • Synthesis of Chloromaleimidobenzenesulfonylhydrazones : Silva et al. (2006) explored the synthesis of a new series of imidosulfonylhydrazones, featuring cyclic imides similar to the target compound, in search of antibactericidal and antinociceptive lead compounds (Silva et al., 2006).

Applications in Cell Culture and Antibody Production

  • Improving Monoclonal Antibody Production : Aki et al. (2021) discovered that a compound structurally related to this compound improved monoclonal antibody production in Chinese hamster ovary cell cultures. This finding has significant implications for the production and quality control of therapeutic monoclonal antibodies (Aki et al., 2021).

Mechanism of Action

Target of Action

N-Maleimidobutyryloxysulphosuccinimide ester, also known as Sulfo-GMBS, is primarily targeted towards amino and sulfhydryl groups . These groups are found in various proteins and peptides, making this compound a valuable tool in proteomics research .

Mode of Action

Sulfo-GMBS contains NHS-ester and maleimide reactive groups at opposite ends of a short spacer arm . The NHS-ester end reacts with primary amines to form a stable amide bond, while the maleimide end reacts with sulfhydryl groups to form a stable thioether bond . This dual reactivity allows Sulfo-GMBS to crosslink molecules containing both amine and sulfhydryl groups .

Biochemical Pathways

The crosslinking action of Sulfo-GMBS can affect various biochemical pathways, depending on the specific proteins or peptides involved. By forming covalent bonds between different molecules, it can alter protein conformation, disrupt protein-protein interactions, or create new connections between proteins .

Pharmacokinetics

Its water solubility suggests that it could be readily absorbed and distributed in aqueous biological environments. Its reactivity towards amines and sulfhydryls may also influence its metabolism and excretion, as these groups are common in many metabolic enzymes and transport proteins.

Result of Action

The primary result of Sulfo-GMBS action is the formation of stable crosslinks between molecules containing amine and sulfhydryl groups . This can lead to changes in molecular structure and function, potentially affecting cellular processes such as signal transduction, protein synthesis, and enzymatic activity.

Action Environment

The action of Sulfo-GMBS is influenced by environmental factors such as pH. The NHS-ester end reacts with amines under conditions of pH 7-9, while the maleimide end reacts with sulfhydryls at pH 6.5-7.5 . Therefore, the efficacy of Sulfo-GMBS as a crosslinker can be affected by the pH of its environment. Its stability may also be influenced by factors such as temperature and the presence of other reactive species.

properties

IUPAC Name

1-[4-(2,5-dioxopyrrol-1-yl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O9S/c15-8-3-4-9(16)13(8)5-1-2-11(18)23-14-10(17)6-7(12(14)19)24(20,21)22/h3-4,7H,1-2,5-6H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZVQHWMSQLWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

158018-81-6
Record name 4-Maleimidobutyric acid sulfo-N-succinimidyl ester
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